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Compound of Interest

Compound Name: 3'-Chloro-4'-hydroxyacetophenone

Cat. No.: B021866

An In-Depth Technical Guide to the Chemical Properties of 3'-Chloro-4'-
hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Chloro-4'-hydroxyacetophenone is a halogenated phenolic ketone that serves as a pivotal
building block in organic synthesis. Its trifunctional nature—comprising a reactive ketone, a
nucleophilic phenolic hydroxyl group, and an electron-withdrawing chlorine atom on the
aromatic ring—makes it a versatile intermediate for the synthesis of more complex molecular
architectures. This guide provides a comprehensive overview of its chemical properties,
synthesis, spectroscopic signature, and applications, with a particular focus on its utility in the
field of drug discovery and development. As a Senior Application Scientist, the following
narrative is structured to provide not just data, but also the causal reasoning behind the
compound's behavior and the experimental choices made in its synthesis and characterization.

Core Chemical Identity and Physical Properties

The fundamental physicochemical properties of 3'-Chloro-4'-hydroxyacetophenone define its
behavior in a laboratory setting, from solubility and reaction conditions to its appearance and
stability. These core attributes are summarized below.
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Property Data Source(s)
CAS Number 2892-29-7 [1][2]
Molecular Formula CsH7CIO2 [2][3]
Molecular Weight 170.59 g/mol [1114]

4-Acetyl-2-chlorophenol, 1-(3-
Synonyms Chloro-4- [1][5]
hydroxyphenyl)ethanone

White to light yellow or light
Appearance ) ) [2][5]
orange crystalline powder/solid

Melting Point 101.0-105.0 °C [1]
Boiling Point 313.2 °C at 760 mmHg [4]
B Soluble in methanol and
Solubility [6]
chloroform

Store in a cool, dry, dark place.
Storage
Recommended <15°C.

Synthesis and Mechanistic Considerations

The preparation of hydroxyaryl ketones is a cornerstone of synthetic organic chemistry. While
several methods exist, direct chlorination of a readily available precursor offers a
straightforward and efficient route to 3'-Chloro-4'-hydroxyacetophenone.

Preferred Synthesis Route: Electrophilic Chlorination

The most direct synthesis involves the electrophilic aromatic substitution of 4'-
hydroxyacetophenone. The hydroxyl group is a strong activating group and is ortho-, para-
directing. Since the para position is already occupied by the acetyl group, electrophilic attack is
directed to the positions ortho to the hydroxyl group.

Causality Behind Experimental Choices:
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Starting Material: 4'-Hydroxyacetophenone is chosen due to its commercial availability and
the strong directing effect of its hydroxyl group.[7][8]

Chlorinating Agent: Chlorine gas (Cl2) is a fundamental and effective electrophile for this
transformation.

Solvent: Methylene dichloride (DCM) is used as it is relatively inert to chlorination under
these conditions and readily dissolves the starting material.

Temperature: The reaction is conducted in an ice bath to control the exothermicity of the
reaction and to minimize potential side reactions, such as dichlorination.

Experimental Protocol: Synthesis via Direct
Chlorination[11]

Preparation: Dissolve 41.75 g (0.31 mol) of 4'-hydroxyacetophenone in approximately 1.5 L
of methylene dichloride in a suitable reaction flask.

Cooling: Place the reaction flask in an ice bath to lower the temperature of the solution.

Chlorination: Bubble chlorine gas (Clz) through the cooled solution. Monitor the reaction
progress (e.g., by TLC). The process typically takes around 5 minutes of active bubbling.

Work-up: Upon completion, remove the solvent from the reaction mixture using a rotary
evaporator.

Isolation: The resulting solid is collected, yielding over 30 g of 3'-Chloro-4'-
hydroxyacetophenone as white crystals with a purity of >90%.
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Caption: Synthesis workflow for 3'-Chloro-4'-hydroxyacetophenone.

Alternative Conceptual Route: The Fries Rearrangement

For a broader perspective, it is essential to understand the Fries Rearrangement, a classic and
powerful method for synthesizing hydroxyaryl ketones from phenolic esters.[9] This reaction
involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic
ring, catalyzed by a Lewis acid like aluminum chloride (AICI3).[9][10]

The reaction proceeds via the formation of an acylium ion, which then performs an electrophilic
aromatic substitution on the activated phenol ring.[10] The regioselectivity (ortho vs. para
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product) can often be controlled by reaction conditions such as temperature; lower
temperatures generally favor the para product, while higher temperatures favor the ortho
product.[11][12] Although not the most direct route for this specific compound, understanding
this mechanism is fundamental for any scientist working with this class of molecules.
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Caption: Conceptual overview of the Fries Rearrangement.

Spectroscopic Profile and Characterization

Structural elucidation and purity assessment are non-negotiable in research. The following data
provides a benchmark for the spectroscopic characterization of 3'-Chloro-4'-
hydroxyacetophenone. The NMR data is predicted based on established principles and
analysis of structurally similar compounds.[13][14][15]
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Technique

Expected Observations

1H NMR

~9.9-10.5 ppm (s, 1H): Phenolic -OH proton.
~7.8 ppm (d, 1H): Aromatic proton ortho to the
acetyl group. ~7.6 ppm (dd, 1H): Aromatic
proton ortho to the -OH and meta to the acetyl
group. ~7.0 ppm (d, 1H): Aromatic proton ortho
to the Cl and para to the acetyl group. ~2.5 ppm
(s, 3H): Acetyl -CHs protons.

13C NMR

~200 ppm: Carbonyl carbon (C=0). ~155-160
ppm: Aromatic carbon attached to -OH. ~130-
135 ppm: Aromatic carbons (CH). ~120-125
ppm: Aromatic carbon attached to Cl. ~115-120
ppm: Aromatic carbon (CH). ~25-30 ppm: Acetyl
methyl carbon (-CHs).

FT-IR (cm™1)

3200-3500 (broad): O-H stretching vibration.
~3100-3000: Aromatic C-H stretching. ~1675
(strong, sharp): C=0 (ketone) stretching. ~1600,
~1480: Aromatic C=C ring stretching. ~1280: C-
O stretching. ~800-700: C-ClI stretching.

Mass Spec. (El)

m/z 170/172: Molecular ion (M*) peak with a
characteristic ~3:1 isotopic ratio for 35CI/3’Cl.
m/z 155/157: Loss of methyl group (-CHs). m/z
127/129: Loss of acetyl group (-COCHs).

Self-Validation through Spectroscopy: The combined data from these techniques provides a

unique fingerprint. The *H NMR confirms the substitution pattern and number of protons. The

IR spectrum validates the presence of the key hydroxyl and carbonyl functional groups. Mass

spectrometry confirms the molecular weight and the presence of a single chlorine atom. This

orthogonal data set ensures a high degree of confidence in the compound's identity and purity.

Reactivity and Applications in Drug Development

3'-Chloro-4'-hydroxyacetophenone is not merely a chemical curiosity; it is a strategic

precursor in the synthesis of high-value molecules, particularly pharmaceuticals.
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» Role as a Synthetic Intermediate: Hydroxyacetophenones are crucial intermediates in the
synthesis of various pharmaceutical agents, including anti-inflammatory, analgesic, and
antimicrobial drugs.[16][17] The presence of three distinct functional handles on 3'-Chloro-
4'-hydroxyacetophenone allows for sequential, regioselective modifications. The phenolic
hydroxyl can be easily alkylated or etherified, the ketone can participate in condensations or
be reduced, and the aromatic ring can undergo further substitution.

 Significance of the Chloro Substituent: In medicinal chemistry, the incorporation of chlorine is
a well-established strategy to modulate a drug candidate's properties.[18] Chlorine can
enhance metabolic stability by blocking sites susceptible to oxidation, increase lipid solubility
to improve membrane permeability, and alter electronic properties to improve binding affinity
with a biological target. The presence of the chloro group in this building block makes it
particularly valuable for creating analogues of existing drugs or for novel drug discovery
campaigns.[18]

Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety. 3'-Chloro-4'-hydroxyacetophenone
is a chemical that must be handled with appropriate precautions.
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GHS Hazard Information

Pictogram

Signal Word Warning

H302: Harmful if swallowed.[1] H315: Causes
skin irritation.[1] H319: Causes serious eye

Hazard Statements o ] T
irritation. H335: May cause respiratory irritation.

[1]

P264: Wash skin thoroughly after handling.
P270: Do not eat, drink or smoke when using
this product.[5] P280: Wear protective
gloves/eye protection/face protection. P301 +
P312: IF SWALLOWED: Call a POISON
CENTER/doctor if you feel unwell.[5] P302 +
Precautionary Statements P352: IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338: IF IN EYES: Rinse
cautiously with water for several minutes.
Remove contact lenses, if present and easy to
do. Continue rinsing. P501: Dispose of
contents/container to an approved waste

disposal plant.

Mandatory Laboratory Protocol:

Engineering Controls: Always handle this compound within a certified chemical fume hood to
avoid inhalation of dust.

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile
gloves, and chemical safety goggles.[1]

Handling: Avoid creating dust. Ensure containers are tightly closed when not in use.

Storage: Store in a well-ventilated, cool, and dry area away from incompatible materials.[6]

Conclusion
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3'-Chloro-4'-hydroxyacetophenone is a compound of significant synthetic utility. Its well-
defined physical properties, straightforward synthesis, and clear spectroscopic signature make
it a reliable tool for researchers. The strategic placement of its chloro, hydroxyl, and acetyl
groups provides a versatile platform for chemical modification, positioning it as a valuable
intermediate in the complex, multi-step synthesis pathways common in drug discovery and
materials science. Adherence to rigorous safety protocols is essential when handling this
compound to ensure both personal safety and experimental integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 3'-Chlor-4’-Hydroxyacetophenon 95% | Sigma-Aldrich [sigmaaldrich.com]
e 2. 3'-Chloro-4'-hydroxyacetophenone | CymitQuimica [cymitquimica.com]

e 3. chemscene.com [chemscene.com]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b021866?utm_src=pdf-body
https://www.benchchem.com/product/b021866?utm_src=pdf-body
https://www.benchchem.com/product/b021866?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/DE/de/product/aldrich/681032
https://cymitquimica.com/products/3B-C3076/2892-29-7/3-chloro-4-hydroxyacetophenone/
https://www.chemscene.com/2892-29-7.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4. 2892-29-7 | 3'-Chloro-4'-hydroxyacetophenone - Moldb [moldb.com]
5. 3'-Chloro-4'-hydroxyacetophenone | 2892-29-7 | TCI EUROPE N.V. [tcichemicals.com]
6. 3-CHLORO-4'-HYDROXYACETOPHENONE | 2892-29-7 | INDOFINE Chemical Company

[indofinechemical.com]

e 7. 4'-Hydroxyacetophenone | 99-93-4 [chemicalbook.com]

e 8. 4 -Hydroxyacetophenone 99 99-93-4 [sigmaaldrich.com]

e 9. Fries rearrangement - Wikipedia [en.wikipedia.org]

e 10.
e 11.
e 12.
e 13.
e 14,
e 15.
e 16.
e 17.
e 18.

Fries Rearrangement [organic-chemistry.org]

ajchem-a.com [ajchem-a.com]

Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
tcichemicals.com [tcichemicals.com]

pdf.benchchem.com [pdf.benchchem.com]
4'-Hydroxyacetophenone(99-93-4) 1H NMR spectrum [chemicalbook.com]
valencelabs.co [valencelabs.co]

Various Applications Of 3-Hydroxyacetophenone [cefacilinasbiotics.co.in]

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for

drug discovery: A critical review - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [3'-Chloro-4'-hydroxyacetophenone chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b021866#3-chloro-4-hydroxyacetophenone-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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